3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one
Description
3-Phenyl-2-(piperidin-1-yl)-1H-inden-1-one is a bicyclic ketone featuring a phenyl group at the 3-position and a piperidine substituent at the 2-position of the indenone core. The compound is of interest in medicinal chemistry due to the piperidine moiety, a common pharmacophore in bioactive molecules, and the indenone scaffold, which is prevalent in synthetic intermediates and drug candidates.
Properties
CAS No. |
1713-38-8 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-phenyl-2-piperidin-1-ylinden-1-one |
InChI |
InChI=1S/C20H19NO/c22-20-17-12-6-5-11-16(17)18(15-9-3-1-4-10-15)19(20)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |
InChI Key |
KEVRYYUMEJGNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindan-1-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and piperidinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Core Modifications
3-Phenyl-2-(phenylethynyl)-1H-inden-1-one (FEGDOO) :
- Replaces the piperidine group with a phenylethynyl substituent.
- Reported in the Cambridge Structural Database (CSD) as the closest analog, but with distinct intermolecular interactions due to the linear alkyne group .
- Crystallographic data suggest steric and electronic differences compared to the title compound.
(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI) :
Piperidine-Containing Analogs
- Donepezil Hydrochloride: Contains a piperidinylmethyl group attached to a dihydroindenone core with methoxy substituents. Approved for Alzheimer’s disease as an acetylcholinesterase inhibitor. Molecular docking studies reveal interactions with the enzyme’s active site gorge, emphasizing the importance of the piperidine moiety in target binding .
- 3-(Benzo-1,3-dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Shares the piperidine group but has a propenone core instead of indenone. Structural differences likely alter electronic properties (e.g., dipole moments) and bioavailability .
Physicochemical and Electronic Properties
- Electronic Properties :
- DFT studies on IMDHI reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate chemical reactivity. The piperidine analog may exhibit altered electron distribution due to nitrogen lone pairs .
- Donepezil’s methoxy groups enhance electron-donating effects, stabilizing interactions with acetylcholinesterase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
